4-Bromo-2-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 3-methylbenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 3-methylbenzoate typically involves multiple steps, starting from the appropriate brominated phenyl and naphthylacetyl derivatives. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) for coupling reactions. The final step usually involves esterification to form the methylbenzoate ester .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 3-methylbenzoate can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
4-Bromo-2-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 3-methylbenzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 3-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-methylbenzoate: Similar structure with a different position of the methyl group.
4-Bromo-2-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 2-methylbenzoate: Another positional isomer.
4-Bromo-2-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl benzoate: Lacks the methyl group on the benzoate ring.
Uniqueness
The uniqueness of 4-Bromo-2-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 3-methylbenzoate lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
CAS No. |
769147-22-0 |
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Molecular Formula |
C27H21BrN2O3 |
Molecular Weight |
501.4 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C27H21BrN2O3/c1-18-6-4-10-21(14-18)27(32)33-25-13-12-23(28)15-22(25)17-29-30-26(31)16-20-9-5-8-19-7-2-3-11-24(19)20/h2-15,17H,16H2,1H3,(H,30,31)/b29-17+ |
InChI Key |
ARMDSJJQIPCZLE-STBIYBPSSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)CC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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